molecular formula C21H24ClN7O2 B3001817 N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040654-29-2

N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No. B3001817
CAS RN: 1040654-29-2
M. Wt: 441.92
InChI Key: XLRBDGCVFPSRKT-UHFFFAOYSA-N
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Description

The compound N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic molecule that appears to be designed for interaction with specific receptor sites in biological systems. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and their interactions with dopamine receptors, which can be extrapolated to hypothesize about the potential activity of the compound .

Synthesis Analysis

The synthesis of related compounds involves the preparation of arylcarboxamides with specific substituents on the piperazine ring and the aryl group. For instance, the synthesis of selective dopamine D3 receptor ligands with arylcarboxamide linkers has been reported, highlighting the importance of the carboxamide linker for receptor selectivity . Although the exact synthesis of this compound is not detailed, similar synthetic routes could be inferred, involving the formation of the piperazine ring, attachment of the carboxamide group, and subsequent functionalization with the appropriate aryl and tetrazolyl substituents.

Molecular Structure Analysis

The molecular structure of such compounds is critical for their interaction with dopamine receptors. The presence of a carboxamide linker, as seen in the related compounds, is known to play a pivotal role in binding selectivity, particularly for the D3 receptor . The tetrazole moiety in the compound of interest could potentially mimic the carboxamide group's hydrogen bond acceptor properties, which might influence its binding affinity and selectivity.

Chemical Reactions Analysis

The chemical reactions involved in the interaction of these compounds with dopamine receptors are primarily non-covalent binding events. The binding affinity and selectivity are influenced by the structural features of the compounds, such as the presence of the carboxamide linker and the specific substituents on the aryl and piperazine groups . The modifications on the amide bond and the alkyl chain length can significantly affect the receptor affinity, as demonstrated in the structure-affinity relationship study of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are essential for their biological activity and pharmacokinetic profile. Although the specific properties of this compound are not provided, it can be assumed that the presence of the methoxy and chlorobenzyl groups would affect its lipophilicity and potentially its ability to cross the blood-brain barrier, which is crucial for central nervous system activity. The tetrazole group could also influence the compound's acidity and stability, potentially affecting its pharmacological profile.

Scientific Research Applications

DNA Interaction and Cellular Applications

N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, due to its structural similarity to Hoechst 33258, might share properties such as strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Such compounds have been used extensively as fluorescent DNA stains and have applications in chromosome and nuclear staining, flow cytometry, and plant cell biology. The potential for rational drug design based on this molecular structure is significant, and it serves as a model to understand DNA sequence recognition and binding (Issar & Kakkar, 2013).

Metabolic Pathways and Drug Interactions

Arylpiperazine derivatives, which include this compound, are known for their extensive pre-systemic and systemic metabolism. These compounds often undergo CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which have diverse biological effects and are crucial in understanding drug interactions and metabolic pathways (Caccia, 2007).

Anti-mycobacterial Properties

Piperazine derivatives have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural element of piperazine, as present in this compound, is crucial for anti-mycobacterial activity. Understanding the structure-activity relationship (SAR) of these compounds can guide the development of more effective anti-mycobacterial agents (Girase et al., 2020).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7O2/c1-31-19-8-6-18(7-9-19)29-20(24-25-26-29)15-27-10-12-28(13-11-27)21(30)23-14-16-2-4-17(22)5-3-16/h2-9H,10-15H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRBDGCVFPSRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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